molecular formula C11H22O B12949215 (R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol

(R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol

Cat. No.: B12949215
M. Wt: 170.29 g/mol
InChI Key: SHNBWIOMPFKTMH-SNVBAGLBSA-N
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Description

®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclohexyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of ®-1-Cyclohexyl-2,2-dimethylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This approach is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclohexyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of secondary alcohols or hydrocarbons, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: ®-1-Cyclohexyl-2,2-dimethylpropan-1-one or ®-1-Cyclohexyl-2,2-dimethylpropanal.

    Reduction: ®-1-Cyclohexyl-2,2-dimethylpropan-1-amine or cyclohexyl-substituted hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-1-Cyclohexyl-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cyclohexyl-2,2-dimethylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclohexanol: A simpler analog with a hydroxyl group attached directly to the cyclohexane ring.

    2,2-Dimethylpropan-1-ol: A structural analog lacking the cyclohexyl group.

Uniqueness

®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is unique due to its chiral nature and the presence of both cyclohexyl and dimethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(1R)-1-cyclohexyl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3/t10-/m1/s1

InChI Key

SHNBWIOMPFKTMH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1CCCCC1)O

Canonical SMILES

CC(C)(C)C(C1CCCCC1)O

Origin of Product

United States

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